molecular formula C8H16ClNO4S B2548996 methyl2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetatehydrochloride CAS No. 2503202-16-0

methyl2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetatehydrochloride

Cat. No.: B2548996
CAS No.: 2503202-16-0
M. Wt: 257.73
InChI Key: CEJYBPKZWOUEJJ-UHFFFAOYSA-N
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Description

Methyl2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetatehydrochloride: is a chemical compound with the molecular formula C8H15NO4S·HCl. It is known for its unique structure, which includes a thian ring and an amino group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetatehydrochloride typically involves the reaction of methyl 2-(3-amino-1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Methyl2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Methyl2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetatehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison: Methyl2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetatehydrochloride is unique due to its specific thian ring structure and the presence of an amino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, which can be advantageous in specific contexts .

Properties

IUPAC Name

methyl 2-(3-amino-1,1-dioxothian-3-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S.ClH/c1-13-7(10)5-8(9)3-2-4-14(11,12)6-8;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJYBPKZWOUEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCS(=O)(=O)C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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